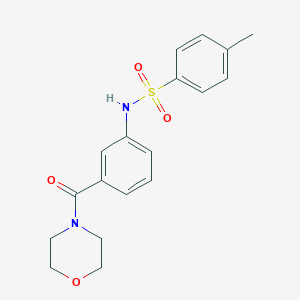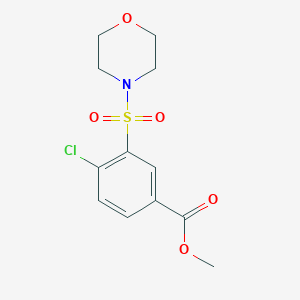
WAY-313318
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The exact synthetic route and reaction conditions are proprietary and often customized by specialized synthesis teams . Industrial production methods for WAY-313318 are not widely documented, but they generally involve standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification processes .
Chemical Reactions Analysis
WAY-313318 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-313318 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Biochemical Research: It is used as an active molecule in various biochemical assays to study enzyme inhibition and other biochemical processes.
Pharmacological Studies: Researchers use this compound to investigate its potential therapeutic effects and its mechanism of action in various biological systems.
Industrial Applications: While not commonly used in large-scale industrial processes, it serves as a valuable tool in the development of new chemical entities and the study of chemical reactions.
Mechanism of Action
The mechanism of action of WAY-313318 involves its role as an inhibitor. It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
WAY-313318 can be compared with other similar compounds based on its structure and activity. Some similar compounds include:
WAY-100635: Another inhibitor used in biochemical research.
WAY-267464: Known for its activity in pharmacological studies.
WAY-600: Used in the study of enzyme inhibition.
This compound is unique due to its specific molecular structure and the particular biochemical pathways it affects .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C13H10Cl2N4 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C13H10Cl2N4/c14-9-4-3-6-11(13(9)15)16-8-19-12-7-2-1-5-10(12)17-18-19/h1-7,16H,8H2 |
InChI Key |
CKZSPQIIOBZZRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)


![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)

![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)






![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)
